6-(Benzyloxy)-2,3-dihydrobenzofuran-3-amine
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Overview
Description
6-(Benzyloxy)-2,3-dihydrobenzofuran-3-amine is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound features a benzyloxy group attached to the benzofuran ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2,3-dihydrobenzofuran-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of hydroxyl groups using benzyl protection, followed by bromination and halogen exchange reactions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium for coupling reactions .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoquinones, while reduction can yield alcohols or amines .
Scientific Research Applications
6-(Benzyloxy)-2,3-dihydrobenzofuran-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance its binding affinity to these targets, influencing various biochemical pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-(Benzyloxy)-2,3-dihydrobenzofuran-3-amine is unique due to its specific structural features, such as the fused benzofuran ring and the benzyloxy group.
Properties
Molecular Formula |
C15H15NO2 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
6-phenylmethoxy-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C15H15NO2/c16-14-10-18-15-8-12(6-7-13(14)15)17-9-11-4-2-1-3-5-11/h1-8,14H,9-10,16H2 |
InChI Key |
ZERNYBLJSDKKRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N |
Origin of Product |
United States |
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